9H-Pyrido[3,4-b]indole-5,6-diamine
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Overview
Description
“9H-Pyrido[3,4-b]indole” is also known as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, and 9H-Beta-carboline . It has a molecular weight of 168.1946 . The IUPAC Standard InChI is InChI=1S/C11H8N2/c1-2-4-10-8 (3-1)9-5-6-12-7-11 (9)13-10/h1-7,13H .
Synthesis Analysis
There are several methods to synthesize “9H-Pyrido[3,4-b]indole” derivatives. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .Molecular Structure Analysis
The chemical structure of “9H-Pyrido[3,4-b]indole” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The julolidine-structured pyrido [3,4- b ]indole dye ET-1 has been newly designed and developed as a small D–A fluorescent dye . ET-1 showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .Physical And Chemical Properties Analysis
The physical and chemical properties of “9H-Pyrido[3,4-b]indole” include a molecular weight of 168.1946 . Other data available include phase change data, gas phase ion energetics data, mass spectrum (electron ionization), and gas chromatography .properties
IUPAC Name |
9H-pyrido[3,4-b]indole-5,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-7-1-2-8-10(11(7)13)6-3-4-14-5-9(6)15-8/h1-5,15H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMMNRPNQPWNOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2)C=NC=C3)C(=C1N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565257 |
Source
|
Record name | 9H-beta-Carboline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido[3,4-b]indole-5,6-diamine | |
CAS RN |
131203-81-1 |
Source
|
Record name | 9H-beta-Carboline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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